Comparative Lipophilicity (LogP)
5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid possesses a calculated LogP of 1.51 [1]. This specific value differentiates it from other furan carboxylic acid derivatives. For instance, the structurally similar analog 5-(Pyrrolidine-1-sulfonyl)furan-2-carboxylic acid is designed for solubility enhancement due to its more polar sulfonyl group, which would result in a significantly lower LogP. The 1.51 value of the target compound suggests it is positioned for moderate lipophilicity, making it a candidate for lead-like chemical space without requiring additional solubility-enhancing modifications. Direct comparison with a related analog, 5-tert-butyl-2-methyl-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid , shows a clear difference: the added tert-butyl and methyl groups in the analog are designed to dramatically increase lipophilicity (estimated LogP > 3.0) and steric bulk, which would alter its biological interactions and ADME profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.51 (calculated) |
| Comparator Or Baseline | 5-tert-butyl-2-methyl-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid (estimated LogP > 3.0) |
| Quantified Difference | ΔLogP ≈ 1.5 to 2.0 units |
| Conditions | In silico calculation |
Why This Matters
The LogP value of 1.51 positions this compound within optimal lead-like space, balancing solubility and permeability, which directly impacts its suitability for drug discovery programs and informs formulation requirements.
- [1] Molbase. (2025). 5-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid; CAS 400750-49-4. Chemical Properties (LogP). View Source
